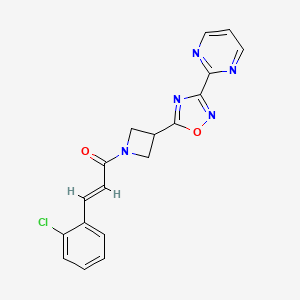
(E)-3-(2-chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14ClN5O2 and its molecular weight is 367.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(2-chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative that combines a variety of pharmacologically active moieties. The presence of the 1,2,4-oxadiazole and pyrimidine rings suggests potential biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula: C₁₄H₁₃ClN₄O
- Molecular Weight: 367.8 g/mol
- CAS Number: 1331404-47-7
The structure includes:
- A chlorophenyl group that may enhance lipophilicity and biological interaction.
- A pyrimidine ring known for its diverse biological activities.
- An oxadiazole moiety that is often associated with significant pharmacological effects.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. A study highlighted the ability of 1,3,4-oxadiazole compounds to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures demonstrated IC50 values in the micromolar range against different cancer cell lines, suggesting that our compound may possess comparable efficacy .
Antimicrobial Properties
The oxadiazole scaffold has been recognized for its antimicrobial activity. Studies have shown that derivatives with this structure can effectively inhibit bacterial growth. For instance, compounds featuring oxadiazoles have been tested against strains like Escherichia coli and Staphylococcus aureus, exhibiting significant antibacterial effects .
Antioxidant Activity
The antioxidant potential of similar compounds has also been explored. Theoretical studies suggest that the antioxidant mechanism may involve hydrogen atom transfer and single electron transfer processes. This is critical for combating oxidative stress-related diseases . Compounds with the oxadiazole structure have been shown to scavenge free radicals effectively, indicating that our compound could also serve as a potent antioxidant .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific substituents on the pyrimidine and oxadiazole rings can significantly influence activity. For example:
- Substituents on the pyrimidine ring can enhance binding affinity to target proteins.
- The chlorophenyl group may improve lipophilicity and cellular uptake.
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Bozorov et al., 2015 | 1,3,4-Oxadiazole Derivatives | Anticancer | 10–30 µM |
| Rizk et al., 2012 | Thieno[2,3-d]pyrimidine | Anti-inflammatory | Not specified |
| El-Sayed et al., 2012 | Oxadiazole Derivatives | Antimicrobial | 15–50 µg/mL |
These studies underline the potential of similar compounds in therapeutic applications.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c19-14-5-2-1-4-12(14)6-7-15(25)24-10-13(11-24)18-22-17(23-26-18)16-20-8-3-9-21-16/h1-9,13H,10-11H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWHHWCHUIWAOW-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














